Oxazolidin

Description

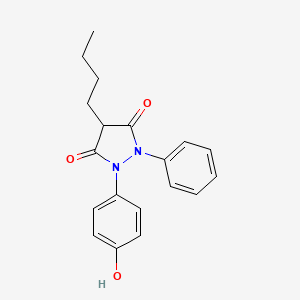

Structure

3D Structure

Propriétés

IUPAC Name |

4-butyl-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-2-3-9-17-18(23)20(14-7-5-4-6-8-14)21(19(17)24)15-10-12-16(22)13-11-15/h4-8,10-13,17,22H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHZKZSRXITVMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C(=O)N(N(C1=O)C2=CC=C(C=C2)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045291 | |

| Record name | Oxyphenbutazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

ANHYDROUS CRYSTALS FROM ETHER & PETROLEUM ETHER WITH MP 124-125 °C; ACIDIC REACTION; MP 96 °C; FORMS WATER-SOL SODIUM SALT; SOL IN ETHANOL, METHANOL, CHLOROFORM, BENZENE, ETHER /MONOHYDRATE/, VERY SLIGHTLY SOL IN WATER; FREELY SOL IN ACETONE | |

| Record name | Oxyphenbutazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03585 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OXYPHENBUTAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE TO YELLOWISH WHITE, CRYSTALLINE POWDER | |

CAS No. |

129-20-4, 7081-38-1 | |

| Record name | Oxazolidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxyphenbutazone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxyphenbutazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03585 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | oxyphenbutazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | oxyphenbutazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxyphenbutazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxyphenbutazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYPHENBUTAZONE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7D84513GV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXYPHENBUTAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Historical Context and Evolution of Pyrazolidinedione Derivatives in Pharmacology

Early Pyrazole (B372694) Analgesics and Antipyretics

The initial foray into this class of compounds began with pyrazole derivatives. These early substances demonstrated promising effects in reducing pain and fever, paving the way for further chemical exploration and drug design.

Antipyrine (phenazone) was among the earliest synthetic medications, patented in 1883. It was utilized for its analgesic and antipyretic properties. wikipedia.orgnih.gov Aminopyrine (aminophenazone), a derivative of phenazone, was synthesized later in the late 19th century and introduced as an antipyretic and analgesic in 1884. wikipedia.orgchemicalbook.comwikipedia.org It was noted for being approximately three times more active than antipyrine. wikipedia.org Both compounds were widely used, although later recognized for potential severe side effects, such as agranulocytosis, which eventually led to restrictions or bans on their use in many countries. wikipedia.orgchemicalbook.comwikipedia.org

Introduction of Phenylbutazone (B1037) and its Antirheumatic Action

Phenylbutazone, a pyrazolidinedione derivative, was synthesized in 1948 and introduced into human medicine in 1949. drugs.com It was initially presented as a new, effective anti-arthritic agent and was expected to serve a similar purpose to previously used drugs like antipyrine. nih.gov Phenylbutazone demonstrated clinical effectiveness in treating various rheumatic disorders, including gout, gouty arthritis, acute arthritis, and acute rheumatism. drugs.com It was recognized for its anti-inflammatory, antipyretic, and analgesic activities. nih.govmims.comontosight.aicfsre.org Animal tests, such as those on a rabbit's paw, indicated a suppressive action on inflammation. nih.gov

Emergence of Oxyphenbutazone as a Phenylbutazone Metabolite

Oxyphenbutazone emerged as a significant compound due to its relationship with phenylbutazone. It was identified as a major metabolite of phenylbutazone. cfsre.orgwikipedia.orgwikipedia.orgaesan.gob.es This metabolic relationship highlighted the body's processing of phenylbutazone and introduced a new pharmacologically active entity.

Oxyphenbutazone is formed from phenylbutazone through hydroxylation at position 4 of one of the phenyl rings. nih.govnih.govebi.ac.uk The synthesis of oxyphenbutazone typically involves starting with phenylbutazone and performing a hydroxylation reaction using oxidizing agents to introduce a hydroxyl group at the para position of one of the phenyl rings. smolecule.com The resulting oxyphenbutazone is then isolated and purified, often through methods like crystallization or chromatography. smolecule.com Early characterization would have focused on establishing its chemical structure, physical properties (such as appearance, melting point), and its relationship as a metabolic product of phenylbutazone. Oxyphenbutazone is described as a white to yellowish-white crystalline powder. nih.gov

Historically, oxyphenbutazone was used to treat pain, swelling, and stiffness associated with conditions such as arthritis and gout. wikipedia.orgnih.govnih.govebi.ac.uksmolecule.com It was commonly used in its hydrate (B1144303) form. nih.govnih.govebi.ac.uk Oxyphenbutazone was approved in 1960 and had four approved indications. nih.govnih.govnih.gov Its initial clinical efficacy was observed in the symptomatic relief it provided in rheumatic disorders. nih.govresearchgate.net Researchers noted its anti-inflammatory, anti-oxidant, anti-cancer, and antitumor activities in various studies. nih.gov For instance, research indicated its potential in protecting against certain induced cancer models in rats by altering specific signaling pathways. nih.gov Studies also explored its effects on biochemical markers; for example, administration of oxyphenbutazone in a rat model significantly increased serum Mg²⁺ levels and restored elevated levels of cardiotoxic biomarker enzymes like AST, LDH, CK, and CK-MB towards normal levels. nih.gov

Here is a summary of some early therapeutic applications and observed effects:

| Condition Treated (Historical) | Observed Effects |

| Arthritis | Reduction in pain, swelling, and stiffness wikipedia.orgnih.govnih.govebi.ac.uksmolecule.com |

| Gout | Reduction in pain, swelling, and stiffness wikipedia.orgnih.govnih.govebi.ac.uksmolecule.com, Gout suppressant nih.govnih.govebi.ac.uknih.gov |

| Rheumatic Disorders | Symptomatic relief nih.govresearchgate.net |

| Induced Cancer Models (Rats) | Protection by altering signaling pathways nih.gov |

| Cardiotoxicity (Rats) | Increased serum Mg²⁺, normalized AST, LDH, CK, CK-MB levels nih.gov |

Mechanisms of Action: Molecular and Cellular Investigations

Cyclooxygenase (COX) Inhibition and Prostaglandin (B15479496) Synthesis Modulation

A primary mechanism by which oxyphenbutazone acts is the inhibition of cyclooxygenase enzymes. patsnap.com COX enzymes are critical for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. patsnap.compatsnap.comauburn.edu By inhibiting COX, oxyphenbutazone reduces the production of prostaglandins, thereby mitigating these inflammatory responses. patsnap.comsmolecule.com

Differential Inhibition of COX-1 and COX-2 Isoforms

Cyclooxygenase exists in two main isoforms: COX-1 and COX-2. patsnap.comauburn.edu COX-1 is constitutively expressed and involved in maintaining normal physiological functions, such as protecting the gastric mucosa and regulating renal blood flow. patsnap.comauburn.edumerckvetmanual.com COX-2 is primarily induced during inflammation and is responsible for the production of prostaglandins that mediate inflammatory responses. patsnap.comauburn.edutg.org.au Oxyphenbutazone is considered a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 activity. medchemexpress.comdrugbank.commedchemexpress.com While some NSAIDs show preferential inhibition of one isoform over the other, oxyphenbutazone inhibits both. drugbank.com Studies have investigated the differential inhibition of human prostaglandin synthesis by phenylbutazone (B1037) and oxyphenbutazone. uva.nl

Impact on Inflammatory Mediators Derived from Arachidonic Acid Pathway

The arachidonic acid pathway involves the metabolism of arachidonic acid into various eicosanoids, including prostaglandins, thromboxanes, and leukotrienes, by enzymes such as COX and lipoxygenase (LOX). patsnap.comyoutube.com Oxyphenbutazone's inhibition of COX enzymes directly impacts the production of prostaglandins and thromboxanes. patsnap.compatsnap.comauburn.edu Prostaglandins play diverse roles in inflammation, including vasodilation, increased vascular permeability, and mediating pain and fever. patsnap.compatsnap.comyoutube.comnih.gov Thromboxanes, particularly thromboxane (B8750289) A2, are involved in platelet aggregation and vasoconstriction. youtube.comclinref.com By reducing the synthesis of these mediators, oxyphenbutazone contributes to its anti-inflammatory, analgesic, and antipyretic effects. patsnap.comsmolecule.com Research has shown that oxyphenbutazone inhibits the release of cyclo-oxygenase products of arachidonic acid metabolism, such as TXB2 and 6-keto-PGF1 alpha, in experimental models. medunigraz.at

| Arachidonic Acid Metabolites Affected by COX Inhibition | Role in Inflammation |

| Prostaglandins (e.g., PGE2, PGI2) | Vasodilation, increased vascular permeability, pain, fever |

| Thromboxanes (e.g., TXA2) | Platelet aggregation, vasoconstriction |

Non-COX Dependent Mechanisms

In addition to its effects on COX enzymes, oxyphenbutazone has been shown to exhibit other pharmacological activities that contribute to its anti-inflammatory properties. patsnap.com

Lysosomal Membrane Stabilization

Oxyphenbutazone can stabilize lysosomal membranes. patsnap.come-jvc.org Lysosomes contain enzymes that, if released into the cytoplasm, can contribute to tissue damage and inflammation. patsnap.commdpi.com By stabilizing these membranes, oxyphenbutazone can prevent the release of these destructive enzymes, thereby helping to mitigate inflammation and associated tissue injury. patsnap.com Studies have investigated the effects of oxyphenbutazone on the stability of lysosomes from various cell types, including rat liver and leukocytes. nih.govnih.gov

Modulation of Immune Cell Activity

Oxyphenbutazone has been reported to modulate the activity of various immune cells involved in the inflammatory response. patsnap.com

Effects on Neutrophils and Macrophages

Neutrophils and macrophages are key players in the inflammatory process. patsnap.comsmw.ch Neutrophils are among the first cells to migrate to the site of inflammation, followed by monocytes which differentiate into macrophages. smw.ch These cells release various mediators that contribute to inflammation. smw.ch Oxyphenbutazone has been shown to influence the function of these cells. patsnap.com While the precise mechanisms of this modulation by oxyphenbutazone require further detailed investigation, research indicates that NSAIDs, including oxyphenbutazone, can affect the migration and activity of these immune cells. gmch.gov.ininforang.com Studies have explored how anti-inflammatory agents can influence neutrophil apoptosis and subsequent phagocytosis by macrophages, processes crucial for the resolution of inflammation. smw.chmdpi.com Additionally, a derivative of oxyphenbutazone, 4-hydroxy-oxyphenbutazone, has been investigated for its immunosuppressive effects through the inhibition of cytokine production by monocytes and lymphocytes. nih.gov

Inhibition of Secretory Phospholipase A2

Oxyphenbutazone has been shown to inhibit secretory phospholipase A2 (sPLA2), a key enzyme involved in the production of pro-inflammatory mediators known as eicosanoids nih.govresearchgate.net. sPLA2 catalyzes the hydrolysis of the sn-2 acyl ester linkage of phospholipids, releasing fatty acids and lysophospholipids, which are precursors for various biologically active products researchgate.net.

Crystallographic studies of the complex formed between sPLA2 and oxyphenbutazone have provided insights into this inhibitory mechanism. The crystal structure, determined at 1.6 Å resolution, revealed the presence of an oxyphenbutazone molecule at the binding site of sPLA2, fitting well within the hydrophobic channel where the substrate normally binds nih.gov. This suggests that oxyphenbutazone acts as a competitive inhibitor of sPLA2 nih.gov. The binding involves numerous hydrophobic interactions between the enzyme and oxyphenbutazone, with notable interactions involving residues Tyr(52) and Lys(69), as well as other residues within the hydrophobic channel such as Leu(3), Phe(5), Met(8), Ile(9), and Ala(18) nih.gov. These findings suggest that the anti-inflammatory effects of oxyphenbutazone may, in part, be attributed to its specific binding and inhibition of sPLA2 nih.gov.

Effects on Cytokine Production

Oxyphenbutazone and its related compounds have demonstrated effects on cytokine production, which are crucial mediators of the immune and inflammatory responses researchgate.netresearchgate.net.

Inhibition of Monokines and Lymphokines (Th1 and Th2)

Studies investigating the effects of oxyphenbutazone and its derivatives on in vitro cytokine production by monocytes and lymphocytes in peripheral mononuclear cells (PBMC) and whole blood cultures have been conducted researchgate.netresearchgate.net. Monokines are cytokines produced by monocytes and macrophages, while lymphokines are produced by lymphocytes, including T helper (Th) cells researchgate.netassaygenie.com. Th1 cells are involved in cell-mediated immunity and produce pro-inflammatory cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), while Th2 cells are involved in humoral immunity and produce cytokines like interleukin-4 (IL-4) and interleukin-10 (IL-10) assaygenie.com. Research indicates that oxyphenbutazone and particularly its metabolite, 4-hydroxy-oxyphenbutazone, can inhibit the production of both monokines and lymphokines, including those associated with Th1 and Th2 responses researchgate.netresearchgate.net.

Role of 4-Hydroxy-oxyphenbutazone in Immunosuppression

4-Hydroxy-oxyphenbutazone (4OH-OPB), a metabolite of oxyphenbutazone, has been identified as a potent inhibitor of cytokine production and has been investigated for its immunosuppressive potential researchgate.netresearchgate.netmedchemexpress.com. Studies have shown that 4OH-OPB is a more potent inhibitor of cytokine production in PBMC cultures compared to oxyphenbutazone and phenylbutazone researchgate.netresearchgate.net. It effectively inhibits both monokines and Th1 and Th2 lymphokines at low concentrations in PBMC cultures researchgate.netresearchgate.net. While less effective in whole blood cultures, 4OH-OPB was still found to be the most effective inhibitor of lymphokine production and the sole inhibitor of monokine production in this setting among the tested compounds researchgate.netresearchgate.net.

The mechanism of cytokine inhibition by 4OH-OPB appears to differ between PBMC and whole blood cultures researchgate.netresearchgate.net. In PBMC cultures, the inhibition is associated with a loss of cell viability, whereas this is not observed in whole blood cultures researchgate.netresearchgate.net. Experiments suggest that 4OH-OPB is rapidly taken up by erythrocytes in whole blood and then secreted with slower kinetics, possibly via a multidrug-resistance-associated protein researchgate.net. The secreted compound in whole blood may be structurally different from 4OH-OPB, suggesting a different mechanism of inhibition in this context researchgate.net. These findings suggest that 4OH-OPB may have potential as an immunosuppressive agent for inflammatory diseases researchgate.netresearchgate.net.

Antioxidant and Anti-inflammatory Pathways

Beyond its effects on COX and sPLA2, oxyphenbutazone has been explored for its influence on antioxidant and other anti-inflammatory pathways orcid.orgx-mol.netupi.edunih.govresearchgate.net.

Inhibition of Oxidative Free Radical Burst

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and elimination, contributes to inflammation and various chronic diseases nih.gov. Research indicates that oxyphenbutazone can ameliorate conditions associated with oxidative stress by inhibiting the oxidative free radical burst orcid.orgx-mol.netupi.edunih.gov. Studies, such as those investigating its effect on carfilzomib-induced cardiotoxicity in rats, have shown that oxyphenbutazone administration can reduce biochemical changes indicative of oxidative damage and increase intracellular antioxidant enzymes nih.gov.

Modulation of NF-κB/IκB-α Pathway

The NF-κB (Nuclear Factor-kappa B) signaling pathway plays a central role in inducing inflammation by regulating the expression of pro-inflammatory genes mdpi.com. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitory proteins, primarily IκB-α mdpi.com. Upon activation, IκB-α is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription mdpi.com.

Studies have demonstrated that oxyphenbutazone can modulate the NF-κB/IκB-α pathway orcid.orgnih.govresearchgate.net. Research on carfilzomib-induced cardiotoxicity in rats found that oxyphenbutazone administration significantly reduced levels of NF-κB nih.gov. This suggests that oxyphenbutazone may exert some of its anti-inflammatory effects by inhibiting the activation or nuclear translocation of NF-κB, possibly by influencing the degradation of IκB-α nih.gov.

Potential Antiviral Properties, particularly against Retroviruses

Research has explored the potential antiviral properties of oxyphenbutazone. Studies have indicated that oxyphenbutazone can influence interferon-induced antiviral activity. In human cell lines, oxyphenbutazone demonstrated inhibition of the antiviral activity induced by human alpha and beta interferons when challenged with vesicular stomatitis virus (VSV) pnas.org. This inhibitory effect was observed to be dose-dependent pnas.org. Further investigation suggested that oxyphenbutazone's action in inhibiting interferon antiviral activity occurs at a site distinct from prostaglandin biosynthesis pnas.org. Importantly, this inhibition appeared specific to the antiviral pathway, as oxyphenbutazone at concentrations up to 100 µM did not affect other interferon-induced activities such as the activation of natural killer cells or cellular antigrowth effects in certain human cell lines pnas.org.

Beyond its effects on interferon pathways, oxyphenbutazone and related substituted phenyl compounds have been claimed in a patent application for the treatment of retroviral infections in humans and animals, including HIV google.com. The patent suggests their potential therapeutic and prophylactic use in individuals exposed to or infected with retroviruses google.com.

Inhibition of Advanced Glycation End-Product (AGE) Formation

Oxyphenbutazone, also identified in some research as OPB-9195, has been investigated for its capacity to inhibit the formation of advanced glycation end-products (AGEs) ontosight.ai. AGEs are compounds that can accumulate in tissues and are implicated in oxidative stress and inflammation, contributing factors in the pathology of various conditions, including diabetes and cardiovascular diseases ontosight.ai. Studies have indicated that oxyphenbutazone can reduce the accumulation of AGEs ontosight.ai.

Mechanism of Glycation Process Inhibition

The mechanism by which oxyphenbutazone inhibits AGE formation involves the inhibition of the glycation process itself ontosight.ai. By interfering with this process, oxyphenbutazone contributes to a reduction in the accumulation of AGEs within tissues ontosight.ai. This property suggests a potential therapeutic role for oxyphenbutazone in addressing diseases associated with excessive AGE accumulation ontosight.ai.

Pharmacokinetic and Pharmacodynamic Research

Absorption and Distribution Studies

Oxyphenbutazone, a metabolite of phenylbutazone (B1037), exhibits distinct pharmacokinetic properties related to its absorption and distribution throughout the body. wikipedia.orgomicsonline.orglww.com These characteristics determine its concentration in various tissues and fluids, influencing its therapeutic action.

Following the administration of its parent compound, phenylbutazone, oxyphenbutazone is one of the predominant pharmacologically active compounds found in plasma. nih.gov Research involving radiolabeled phenylbutazone has shown that the plasma concentration of oxyphenbutazone, as measured by the area under the curve (AUC), accounts for a significant portion of the total circulating radioactive substances. researchgate.net In one study, the AUC for oxyphenbutazone was 23%, compared to 63% for the parent compound, phenylbutazone. researchgate.net

| Compound | Relative Area Under the Curve (AUC) |

|---|---|

| Phenylbutazone | 63% |

| Oxyphenbutazone | 23% |

| γ-hydroxy-derivative | 2% |

| p, γ-dihydroxy-derivative | 0.5% |

Data sourced from a study on the biotransformation of 14C-labelled phenylbutazone. researchgate.net

Studies investigating the diffusion of oxyphenbutazone into joint and central nervous system compartments have revealed efficient penetration. In patients receiving short-term treatment, the mean concentration of oxyphenbutazone in synovial fluid was found to be 57.1 ± 13.4% of the plasma level, indicating excellent diffusion into the joint cavity. nih.gov

Penetration into the cerebrospinal fluid (CSF) has also been observed. The concentration of oxyphenbutazone in the CSF is reported to be close to the level of the unbound, free fraction of the drug in plasma. nih.gov

Research demonstrates that oxyphenbutazone penetrates synovial tissue, with levels being influenced by the degree of inflammation. nih.gov In patients with severe inflammation, the concentration of oxyphenbutazone in the synovial tissue was higher than in those with little to no inflammation, suggesting increased diffusion toward its site of action during inflammatory processes. nih.gov Penetration of the compound into joint cartilage is less pronounced than its penetration into synovial tissue. nih.gov

| Compartment | Relative Concentration/Penetration |

|---|---|

| Synovial Fluid | 57.1 ± 13.4% of plasma level nih.gov |

| Cerebrospinal Fluid | Close to the level of free plasma oxyphenbutazone nih.gov |

| Synovial Tissue | Higher in inflamed vs. non-inflamed tissue nih.gov |

| Joint Cartilage | Less than into synovial tissue nih.gov |

Metabolism and Biotransformation

Oxyphenbutazone is itself a primary metabolite of phenylbutazone, formed through metabolic processes primarily in the liver. nih.govuky.edu The biotransformation of phenylbutazone is a critical determinant of its pharmacokinetic profile and therapeutic activity.

Oxyphenbutazone is formed from phenylbutazone through an oxidation reaction catalyzed by the cytochrome P450 (CYP) enzyme system. pharmacy180.com This conversion involves hydroxylation of one of the phenyl rings on the parent molecule. researchgate.net While various CYP isoforms are involved in drug metabolism, the CYP2C family is particularly relevant for many non-steroidal anti-inflammatory drugs. In equine studies, the production of oxyphenbutazone was significantly reduced by a CYP2C8/9 inhibitor, although a specific equine isoform, CYP3A97, was identified as the primary enzyme responsible for the conversion in vitro. nih.gov In studies using a pig model, it was calculated that between 20% and 60% of an administered dose of phenylbutazone is metabolized to oxyphenbutazone. nih.gov

The formation of oxyphenbutazone is a key oxidative reaction in the metabolism of phenylbutazone. researchgate.netpharmacy180.com Specifically, it is a para-hydroxylation of a phenyl ring. pharmacy180.com This type of Phase I metabolic reaction introduces a hydroxyl group, which can then undergo further Phase II conjugation reactions. nih.gov

Further research into the oxidative reactivity of oxyphenbutazone itself has shown that it reacts with singlet oxygen. nih.gov However, it does not appear to react with superoxide (B77818) anions. nih.gov The reaction with singlet oxygen was confirmed by an increased oxidation rate in the presence of deuterium (B1214612) oxide (D2O) and inhibition of the reaction by sodium azide, a known singlet oxygen quencher. nih.gov

Formation of Metabolites (e.g., Oxyphenbutazone Glucuronide)

The metabolism of Oxyphenbutazone, itself an active metabolite of Phenylbutazone, involves further biotransformation to facilitate its excretion. A key metabolic pathway is glucuronidation, a common Phase II metabolic reaction. This process involves the transfer of a glucuronic acid molecule from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the drug substrate. wikipedia.org The reaction is catalyzed by the enzyme UDP-glucuronyltransferase, which is found predominantly in the liver but also in other major organs. wikipedia.org

The result of this conjugation is the formation of a glucuronide metabolite, such as Oxyphenbutazone glucuronide. These glucuronides are significantly more water-soluble than the original compound. wikipedia.org This increase in polarity is a critical step that deactivates the compound and prepares it for elimination from the body, primarily through the urine. The hydroxylation of the parent compound, Phenylbutazone, to form Oxyphenbutazone is a Phase I reaction, which can then be followed by this Phase II O-glucuronidation process. nih.gov

Comparative Metabolism with Related Compounds

Oxyphenbutazone is the primary pharmacologically active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Phenylbutazone. nih.gov The metabolism of Phenylbutazone involves oxidation in a phenyl ring or the side chain to produce hydroxylated metabolites, with Oxyphenbutazone being the most prominent. nih.govnih.gov

While Oxyphenbutazone and another active metabolite, gamma-hydroxyphenbutazone, are the predominant forms found in plasma, the metabolic profile in urine is different. nih.gov Studies on Phenylbutazone metabolism show that after administration, C-glucuronides—formed by the direct coupling of Phenylbutazone's pyrazolidine (B1218672) ring to glucuronic acid—are detected in the highest concentrations in urine. nih.gov This indicates that while oxidation to Oxyphenbutazone is a key pathway for the drug's activity in the bloodstream, direct glucuronidation of the parent compound is a major route for elimination. nih.gov

In animal studies, the conversion to Oxyphenbutazone can be limited. In goats, for instance, the concentration of Oxyphenbutazone in plasma was low following the administration of Phenylbutazone. The ratio of the area under the curve (AUC) of Oxyphenbutazone to that of Phenylbutazone was approximately 0.02:1, indicating a relatively small fraction of the parent drug was converted to this particular metabolite in that species. herts.ac.uk

Excretion Studies

The excretion of Oxyphenbutazone is intrinsically linked to its metabolism. As a metabolite of Phenylbutazone, it is part of a metabolic chain that is eliminated from the body primarily through the urine. nih.govtandfonline.com The biotransformation processes, particularly glucuronidation, are essential for converting lipophilic compounds like Oxyphenbutazone into water-soluble metabolites that can be efficiently cleared by the kidneys. wikipedia.org Only about 1% of the parent drug, Phenylbutazone, is excreted unchanged in the urine, with the vast majority undergoing metabolism before elimination. nih.gov

Renal Excretion of Sodium and Water

Research into the effects of related non-steroidal anti-inflammatory drugs on renal function has provided insights into their influence on electrolyte and water balance. Studies in conscious rats using the parent compound, Phenylbutazone, demonstrated a notable effect on renal excretion. nih.gov Administration of Phenylbutazone was found to decrease the basal urine volume and urinary sodium excretion. nih.gov This antidiuretic and anti-natriuretic effect suggests that the compound can lead to the retention of sodium and water. It is proposed that NSAIDs may inhibit the intrarenal role of prostaglandins (B1171923), which are involved in maintaining renal blood flow and regulating sodium and water transport, thereby leading to decreased excretion. nih.gov

Pharmacokinetic Modeling

Pharmacokinetic modeling uses mathematical concepts to describe the journey of a drug through the body over time, encompassing the processes of absorption, distribution, metabolism, and excretion. Compartment models are a fundamental tool in this field, simplifying the complex physiological spaces in the body into a limited number of compartments. scribd.comresearchgate.net These models allow for the estimation of key parameters that define a drug's disposition and are useful in predicting drug concentrations in various parts of the body. slideshare.net

Bioavailability Studies

Bioavailability studies are conducted to determine the rate and extent to which an active drug ingredient is absorbed and becomes available at the site of action. For Oxyphenbutazone, research has shown that formulation can significantly impact its absorption kinetics.

One key finding is that buffering the tablet formulation consistently enhances both the rate and the degree of Oxyphenbutazone absorption. tandfonline.comnih.gov This improvement is attributed to a faster dissolution rate and better dispersion of the drug substance. nih.gov Although the exact magnitude of bioavailability indicators may vary based on the calculation method, estimates are consistently higher for buffered formulations compared to non-buffered commercial products. nih.gov These studies also confirm that there are wide individual variations in how Oxyphenbutazone is processed by the body. nih.gov

Below is an interactive table summarizing the comparative bioavailability based on formulation.

| Parameter | Unbuffered Formulation | Buffered Formulation | Observation |

| Rate of Absorption | Slower | Faster | Buffering increases the speed of absorption. nih.gov |

| Extent of Absorption (AUC) | Lower | Higher | Buffering leads to a greater overall amount of drug absorbed. tandfonline.comnih.gov |

| Peak Plasma Concentration (Cmax) | Lower | Higher | A higher peak concentration is achieved with the buffered product. tandfonline.com |

Note: AUC (Area Under the Curve) represents the total drug exposure over time. Cmax is the maximum plasma concentration of a drug.

Influence of Age on Pharmacokinetics

The aging process is associated with physiological changes that can alter the way the body handles medications, affecting drug absorption, distribution, metabolism, and excretion. researchgate.net For instance, with increasing age, body fat tends to increase while total body water decreases. msdmanuals.com This change can increase the volume of distribution for fat-soluble drugs and decrease it for water-soluble drugs. msdmanuals.com Furthermore, liver and kidney functions, which are crucial for drug metabolism and elimination, can decline with age. researchgate.netpsychiatrictimes.com Hepatic blood flow may be reduced, and the activity of certain metabolic enzymes can decrease. psychiatrictimes.compharmacy180.com A significant pharmacokinetic change in the elderly is the reduction in renal elimination; the glomerular filtration rate (GFR) can decrease substantially after the age of 40. msdmanuals.com

While direct and extensive studies on the influence of age on oxyphenbutazone pharmacokinetics in humans are limited, research on its parent compound, phenylbutazone, offers relevant insights. One study found that the elimination of phenylbutazone was not significantly influenced by subject age in a comparison between young and geriatric individuals. nih.gov However, another study indicated that the mean plasma half-life of phenylbutazone was 29% greater in a group of geriatric inpatients compared to young controls, suggesting a decreased ability to metabolize the drug in some elderly individuals.

Conversely, a 2024 study in horses investigated the effects of aging on the pharmacokinetics of phenylbutazone and its metabolite, oxyphenbutazone. avma.orgnih.gov The study compared a group of young adult horses (4-10 years old) with a group of geriatric horses (≥25 years old). nih.gov The results showed no significant differences in the pharmacokinetic parameters of either phenylbutazone or oxyphenbutazone between the two age groups. avma.orgnih.gov The maximum plasma concentration of oxyphenbutazone was reached at 5 hours for both groups. avma.org

Table 1: Comparative Pharmacokinetic Parameters of Oxyphenbutazone in Young-Adult and Geriatric Horses

| Parameter | Young-Adult Horses (n=8) | Geriatric Horses (n=8) |

|---|---|---|

| Cmax (µg/mL) | 2.5 ± 0.6 | 2.6 ± 0.5 |

| Tmax (h) | 5.0 (4.0-8.0) | 5.0 (4.0-8.0) |

| AUC0-last (µg*h/mL) | 42.1 ± 11.2 | 44.1 ± 10.7 |

| Half-life (h) | 10.8 | 10.6 |

Data presented as mean ± SD or median (range). Cmax = Maximum plasma concentration; Tmax = Time to reach maximum concentration; AUC0-last = Area under the concentration-time curve from time 0 to the last measurable concentration. Data from a 2024 study on horses. avma.org

These findings in horses suggest that dose adjustments for phenylbutazone based on age may not be necessary for this species, though the applicability of these findings to humans requires further investigation. avma.org

Pharmacodynamic Markers and Biomarkers

Pharmacodynamic (PD) biomarkers are crucial tools in drug development and clinical practice. They are used to measure the biological effects of a drug on the body, providing evidence of how a drug is interacting with its intended target and the subsequent physiological response. For non-steroidal anti-inflammatory drugs (NSAIDs) like oxyphenbutazone, a key pharmacodynamic effect is the inhibition of cyclooxygenase (COX) enzymes. oup.com This inhibition leads to a reduction in the synthesis of prostaglandins and thromboxanes, which are key mediators of inflammation and platelet aggregation. taylorandfrancis.com

A primary mechanism of action for NSAIDs is the inhibition of thromboxane (B8750289) A2 (TXA2) synthesis in platelets. nih.gov TXA2 is a potent promoter of platelet aggregation and a vasoconstrictor. wikipedia.orgyoutube.com By blocking the COX-1 enzyme within platelets, NSAIDs prevent the conversion of arachidonic acid to prostaglandin (B15479496) H2, the precursor of TXA2. wikipedia.org This antiplatelet effect is a hallmark of non-selective NSAIDs. oup.com

The inhibition of TXA2 production can be measured by quantifying its stable, inactive metabolite, Thromboxane B2 (TXB2), in the serum. researchgate.net Therefore, the level of TXB2 inhibition serves as a sensitive and specific pharmacodynamic biomarker for the activity of NSAIDs on platelets. oup.com Studies have shown a direct correlation between the inhibition of TXB2 levels and the effects on platelet function, such as bleeding time and platelet aggregation. oup.com A significant reduction in serum TXB2 indicates effective COX-1 inhibition by the drug. oup.com This measurement is widely used to assess the antiplatelet effect of drugs like acetylsalicylic acid and other NSAIDs. researchgate.net

The relationship between the inhibition of TXB2 formation and the inhibition of platelet aggregation is non-linear. researchgate.net Research indicates that even partial inhibition of the capacity of platelets to generate thromboxane can lead to a significant anti-aggregation effect. researchgate.net

Toxicological Profiles and Mechanisms of Adverse Effects

Gastrointestinal Toxicity Mechanisms

Gastrointestinal (GI) toxicity is a common adverse effect associated with NSAIDs, including Oxyphenbutazone patsnap.com. This toxicity can range from irritation and dyspepsia to more severe outcomes like ulceration, bleeding, and perforation patsnap.compatsnap.com.

Role of COX-1 Inhibition in Gastric Mucosa Damage

Oxyphenbutazone, like many traditional NSAIDs, inhibits cyclooxygenase enzymes, specifically both COX-1 and COX-2 patsnap.com. COX-1 is constitutively expressed in various tissues, including the gastric mucosa, where it plays a crucial role in maintaining gastric integrity patsnap.commedchemexpress.com. COX-1 facilitates the production of prostaglandins (B1171923), such as prostaglandin (B15479496) E2 (PGE2) and prostacyclin (PGI2) derpharmachemica.comqu.edu.iq. These prostaglandins are vital for protecting the gastric mucosa through several mechanisms:

Increasing the secretion of mucus and bicarbonate, which form a protective barrier against stomach acid. qu.edu.iq

Maintaining mucosal blood flow, which helps to remove back-diffused acid and provides nutrients for cell repair. qu.edu.iqescientificpublishers.com

Promoting epithelial cell proliferation and repair. qu.edu.iq

Inhibition of COX-1 by Oxyphenbutazone reduces the synthesis of these protective prostaglandins, compromising the gastric mucosal defense mechanisms patsnap.comescientificpublishers.comijrti.org. This makes the mucosa more susceptible to damage from gastric acid and pepsin, contributing to irritation and inflammation escientificpublishers.com.

Mechanism of Ulcerogenicity

The ulcerogenic potential of Oxyphenbutazone is a direct consequence of the impaired gastric mucosal defense resulting from COX-1 inhibition nih.govderpharmachemica.com. When the protective barrier is weakened due to reduced prostaglandin levels, gastric acid and pepsin can directly injure the epithelial cells escientificpublishers.com. This can lead to the formation of erosions and eventually deep ulcers patsnap.compatsnap.com. The acidic nature of NSAIDs themselves can also contribute to topical mucosal damage by decreasing the hydrophobicity of the gastric lining escientificpublishers.com. Furthermore, the reduction in mucosal blood flow impairs the ability of the stomach lining to heal existing damage escientificpublishers.com. Research has investigated the ulcerogenic activity of Oxyphenbutazone, highlighting its impact on the gastric mucosa sciepub.comscispace.com.

Hematological Toxicity (Blood Dyscrasias)

Oxyphenbutazone is significantly associated with serious and sometimes fatal blood dyscrasias nih.govpatsnap.comhres.ca. These adverse effects involve damage to the bone marrow and can manifest as various conditions affecting blood cell production patsnap.compatsnap.comhres.ca.

Agranulocytosis and Aplastic Anemia

Agranulocytosis, a severe reduction in the number of granulocytes (a type of white blood cell), and aplastic anemia, a condition where the bone marrow stops producing enough new blood cells (red blood cells, white blood cells, and platelets), are among the most serious hematological toxicities linked to Oxyphenbutazone patsnap.compatsnap.comhres.cawikidata.orguni.lu.

The exact mechanisms underlying Oxyphenbutazone-induced agranulocytosis and aplastic anemia are not fully elucidated but are believed to involve idiosyncratic reactions, potentially immune-mediated or related to toxic metabolites researchgate.nete-century.usmhmedical.com. In idiosyncratic drug-induced aplastic anemia, intermediate metabolites of the drug may bind to DNA and proteins in hematopoietic cells, leading to bone marrow failure e-century.usmhmedical.com. Immune-mediated mechanisms involve the drug or its metabolites triggering an immune response that targets and destroys hematopoietic stem cells or their precursors in the bone marrow e-century.usmhmedical.com. This can lead to a reduction in the production of all blood cell lines e-century.us.

Research suggests that the time of onset can differ between aplastic anemia and agranulocytosis, potentially indicating different underlying mechanisms nih.gov.

Leukopenia and Thrombocytopenia

Leukopenia (a decrease in the total number of white blood cells) and thrombocytopenia (a decrease in the number of platelets) are also reported hematological adverse effects of Oxyphenbutazone patsnap.compatsnap.comhres.cauni.lu. These can occur as part of the broader bone marrow suppression or as isolated events hres.ca.

Thrombocytopenia can result from reduced platelet production in the bone marrow or increased platelet destruction msdvetmanual.com. In the context of Oxyphenbutazone toxicity, reduced production due to bone marrow suppression is a primary mechanism patsnap.commsdvetmanual.com. Immune-mediated mechanisms can also contribute to increased platelet destruction medscape.com.

Leukopenia, similarly, results from a decrease in white blood cell production in the bone marrow due to the drug's toxic effects on hematopoietic precursors patsnap.com.

Bone Marrow Suppression and Granulomas

Oxyphenbutazone is known to cause bone marrow suppression, which is the underlying cause of many of its hematological toxicities patsnap.comnih.govncats.iopatsnap.comncats.io. This involves a reduction in the activity and number of hematopoietic stem cells and progenitor cells in the bone marrow, leading to decreased production of all blood cell types patsnap.come-century.us.

In some cases, Oxyphenbutazone therapy has been associated with the development of reversible bone marrow granulomas ebi.ac.uk. These granulomatous lesions in the bone marrow are considered a hypersensitivity manifestation of the drug ebi.ac.uk. A case study reported a patient treated with Oxyphenbutazone who developed leukopenia, eosinophilia, and thrombocytopenia, and a bone marrow biopsy revealed granulomatous lesions ebi.ac.uk. These blood changes and bone marrow findings normalized after the drug was withdrawn ebi.ac.uk.

Here is a summary of the toxicological effects and their mechanisms:

| Toxicity Type | Specific Condition | Proposed Mechanism(s) |

| Gastrointestinal | Irritation, Ulceration, Bleeding | Inhibition of COX-1 leading to decreased protective prostaglandin synthesis, direct mucosal damage, impaired healing. patsnap.comescientificpublishers.comijrti.org |

| Hematological | Agranulocytosis | Idiosyncratic reaction, potentially immune-mediated or toxic metabolites affecting granulocyte precursors. researchgate.nete-century.usmhmedical.com |

| Aplastic Anemia | Idiosyncratic reaction, potentially immune-mediated or toxic metabolites causing damage to hematopoietic stem cells. patsnap.come-century.usmhmedical.com | |

| Leukopenia | Bone marrow suppression affecting white blood cell production. patsnap.compatsnap.com | |

| Thrombocytopenia | Bone marrow suppression affecting platelet production, potentially increased platelet destruction (immune-mediated). patsnap.compatsnap.commsdvetmanual.com | |

| Bone Marrow | Suppression | Direct or indirect toxic effects on hematopoietic cells and precursors. patsnap.compatsnap.com |

| Granulomas | Hypersensitivity reaction in the bone marrow. ebi.ac.uk |

Hepatotoxicity Mechanisms

The precise molecular mechanisms by which oxyphenbutazone causes liver damage are not fully elucidated, but several pathways are implicated nih.gov. Oxyphenbutazone is a lipid-soluble drug metabolized by liver microsomal enzymes, a process that requires molecular oxygen nih.gov.

Role of Oxidative Stress and Reactive Oxygen Species Generation

Oxidative stress plays a significant role in drug-induced liver injury (DILI), including that potentially caused by oxyphenbutazone explorationpub.commdpi.com. Compounds like oxyphenbutazone, containing specific chemical features (toxicophores), can generate reactive oxygen species (ROS) nih.govnih.govnih.gov. Excessive accumulation of ROS is a primary cause of oxidative stress and can directly damage cellular components like DNA, proteins, enzymes, and lipids explorationpub.commdpi.com. This can lead to mitochondrial dysfunction and endoplasmic reticulum stress, ultimately contributing to cell death explorationpub.commdpi.comwjgnet.com.

Impact on Antioxidant Response Element (ARE) Signaling Pathway

The antioxidant response element (ARE) signaling pathway is crucial for regulating and mitigating oxidative stress nih.govnih.gov. It is regulated by the proteins Keap1 and Nrf2 nih.govnih.gov. ROS and electrophilic fragments can trigger the dissociation of the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and bind to the ARE, thereby regulating the transcription of antioxidative enzymes nih.govnih.gov. Perturbation of the ARE pathway can hinder antioxidant transcription, leading to ROS accumulation, oxidative stress, and liver toxicity nih.govnih.gov. Oxyphenbutazone has been identified as an ARE agonist in some studies, suggesting its interaction with this pathway nih.gov.

Inhibition of PPARγ Signaling Pathway

The peroxisome proliferator-activated receptor gamma (PPARγ) signaling pathway is another pathway that may be impacted by compounds like oxyphenbutazone nih.govnih.govnih.gov. PPARγ plays a role in regulating adipogenesis and lipid metabolism nih.govxiahepublishing.com. Disruption of PPARγ and adipogenesis could potentially increase the liver's susceptibility to oxidative stress, particularly in the presence of excess fatty acids nih.gov. While PPARγ activation has been linked to mild liver toxicity in some instances, it can also attenuate liver fibrogenesis xiahepublishing.com. Oxyphenbutazone has been shown to activate the PPARγ signaling pathway in some bioassays nih.govnih.govnih.gov.

Mechanisms of Cellular Injury (e.g., Cholestasis, Necrosis)

Liver injury induced by drugs can manifest as various forms of cellular damage, including cholestasis and necrosis wjgnet.commdpi.comcambridgemedchemconsulting.com. The intrinsic toxicity of phenylbutazone (B1037), the parent compound of oxyphenbutazone, is thought to contribute to cholestasis and necrosis mdpi.com. Cholestasis involves the impairment of bile secretion or obstruction of bile ducts, leading to the accumulation of bile acids in the liver wjgnet.comxiahepublishing.comwjgnet.com. Retention of hydrophobic bile acids can cause hepatocyte injury and death through apoptosis or necrosis xiahepublishing.comwjgnet.com. Necrosis, a form of cell death, can be a direct result of drug toxicity or indirectly through reactive metabolites and subsequent cellular damage pathways like oxidative stress and mitochondrial dysfunction mdpi.comwjgnet.comcambridgemedchemconsulting.comwjgnet.com. Histological features of necrosis in cholestatic disorders can include hepatocyte swelling and elevated liver enzymes wjgnet.com.

Renal Toxicity Mechanisms

NSAIDs, including oxyphenbutazone's parent compound phenylbutazone, can affect kidney function drugbank.comijrti.org.

Impairment of Renal Function and Blood Flow

NSAIDs are known to decrease renal blood flow, slow the glomerular filtration rate, and increase salt retention ijrti.orgnih.gov. Phenylbutazone has been shown to decrease renal blood flow by reducing the renal secretion of prostaglandin E nih.gov. Prostaglandins in the kidneys act as vasodilators of the afferent arteriole, influencing renal blood flow and glomerular filtration rate mdpi.com. By inhibiting prostaglandin synthesis, NSAIDs like phenylbutazone can alter renal hemodynamics, potentially leading to decreased renal blood flow and impaired kidney function nih.gov. This hemodynamic mechanism is thought to be involved in the retention of sodium and water induced by these agents nih.gov.

Effects on Glomerular Filtration Rate

Studies have indicated that both phenylbutazone and its metabolite, oxyphenbutazone, can lead to fluid retention tandfonline.com. While direct detailed mechanisms of oxyphenbutazone's specific effects on glomerular filtration rate (GFR) were not extensively detailed in the search results, NSAIDs in general are known to affect renal function. Research from 1976 explored the modification of renal lesions induced by aspirin (B1665792) and oxyphenbutazone in rats cdc.gov. Reduced GFR can be a consequence of various factors, including direct drug effects on kidney tissue or indirect effects related to fluid and electrolyte balance.

Cardiovascular Toxicity Mechanisms

Hypertension and Increased Risk of Cardiac Events

NSAIDs, including oxyphenbutazone's parent compound phenylbutazone, have been associated with cardiovascular adverse effects. While specific research detailing oxyphenbutazone's direct link to hypertension and increased cardiac events was not prominently featured, NSAID use, in general, can contribute to these issues through mechanisms such as inhibiting prostaglandin synthesis, which can affect blood pressure regulation and platelet aggregation nih.gov.

Amelioration of Cardiotoxicity by Oxyphenbutazone

Recent research has explored a potential protective effect of oxyphenbutazone against cardiotoxicity induced by other drugs, specifically carfilzomib (B1684676), a chemotherapeutic agent x-mol.netresearchgate.net. A study in female Wistar rats investigated the preventive effect of oxyphenbutazone on carfilzomib-instigated cardiotoxicity x-mol.netresearchgate.net. The research involved administering carfilzomib to rats, with some groups also receiving oxyphenbutazone at doses of 35 and 70 mg/kg three times a week for 21 days x-mol.netresearchgate.net.

The study measured serum levels of cardiac enzymes such as lactate (B86563) dehydrogenase (LDH), creatine (B1669601) kinase (CK), and creatine kinase-MB (CK-MB), as well as levels of intracellular antioxidant enzymes and NF-κB x-mol.netresearchgate.net. Carfilzomib administration significantly elevated LDH, CK, and CK-MB levels compared to control animals x-mol.netresearchgate.net. Treatment with oxyphenbutazone significantly reduced these biochemical changes x-mol.netresearchgate.net. Furthermore, carfilzomib led to a considerable elevation in rat heart malondialdehyde (MDA) levels and a significant decline in intracellular glutathione (B108866) (GSH) levels, indicative of oxidative stress nih.gov. Oxyphenbutazone treatment exhibited a considerable reversal of these effects nih.gov.

The findings suggest that oxyphenbutazone protected cardiac tissues against carfilzomib-induced injury x-mol.netresearchgate.net. The proposed mechanisms involve the inhibition of oxidative free radical burst and modulation of the NF-κB/IκB-α pathway x-mol.netresearchgate.netnih.gov.

Table 1: Effects of Oxyphenbutazone on Cardiac Biomarkers in Carfilzomib-Induced Cardiotoxicity in Rats

| Biomarker | Carfilzomib Group (vs. Control) | Oxyphenbutazone Treatment (vs. Carfilzomib Group) |

| AST | Significantly Elevated nih.gov | Significantly Decreased nih.gov |

| LDH | Significantly Elevated x-mol.netresearchgate.net | Significantly Reduced x-mol.netresearchgate.net |

| CK | Significantly Elevated x-mol.netresearchgate.net | Significantly Reduced x-mol.netresearchgate.net |

| CK-MB | Significantly Elevated x-mol.netresearchgate.net | Significantly Reduced x-mol.netresearchgate.net |

| MDA (Heart) | Considerably Elevated nih.gov | Considerable Reverse nih.gov |

| GSH (Heart) | Significant Decline nih.gov | Considerable Reverse nih.gov |

| Serum Mg²⁺ | Considerably Declined nih.gov | Significantly Increased nih.gov |

| Serum Ca²⁺ | No Significant Alteration nih.gov | Restored towards Normal nih.gov |

| NF-κB | Elevated x-mol.netresearchgate.net | Reduced x-mol.netresearchgate.net |

| IκB-α | Altered Expression x-mol.netresearchgate.net | Altered Expression x-mol.netresearchgate.net |

Note: Data is based on findings from a study in female Wistar rats x-mol.netresearchgate.netnih.gov. Significance levels are detailed in the source.

Dermatological Adverse Reactions (e.g., Stevens-Johnson Syndrome, Pustular Psoriasis)

Oxyphenbutazone has been associated with severe dermatological adverse reactions, including Stevens-Johnson Syndrome (SJS) and generalized pustular psoriasis wikipedia.orgebi.ac.uk. SJS is a rare, acute, and potentially fatal skin reaction characterized by sheet-like skin and mucosal loss nih.govresearchgate.net. Medications are the causative agents in over 80% of SJS/TEN cases nih.gov. Generalized pustular psoriasis involves widespread pustular eruptions ebi.ac.ukclinexprheumatol.org. Case reports have described patients who developed generalized pustular psoriasis after taking oxyphenbutazone ebi.ac.uk. The withdrawal of oxyphenbutazone from the market in the mid-1980s was partly due to the risk of Stevens-Johnson syndrome wikipedia.orgebi.ac.uk.

Neurotoxicity Research

While the primary focus of oxyphenbutazone research has not been on neurotoxicity, some studies have explored its potential effects in this area. One high-throughput screening assay using a stem cell-based model of neurodegeneration induced by neuroinflammation identified oxyphenbutazone as one of nine hits among 4100 screened bioactive and approved drugs mdpi.com. These hits were proposed as promising lead compounds for further optimization to protect from reactive oxygen species (ROS)-induced neurodegeneration mdpi.com. This suggests a potential protective role in certain neurotoxic contexts, rather than being a cause of neurotoxicity itself, based on this specific research context.

Comparative Toxicity Studies with Other NSAIDs and Pyrazolidinediones

Comparative toxicity studies involving oxyphenbutazone often place it in the context of its parent compound, phenylbutazone, and other NSAIDs. Research has explored differences in toxicity mechanisms and outcomes in various systems.

Studies have investigated the relative hepatotoxicity of pyrazolidine (B1218672) derivatives, including phenylbutazone and its active metabolite, oxyphenbutazone mdpi.comresearchgate.net. The mechanism of hepatotoxicity for phenylbutazone is thought to involve an immune-mediated reaction, although a dose-related intrinsic effect has also been reported mdpi.com. Both phenylbutazone and oxyphenbutazone have been associated with various forms of hepatic injury in humans, ranging from mild to moderate hepatocellular injury, sometimes with cholestasis mdpi.com. In animal models, phenylbutazone has been reported to cause steatosis, cholestasis, and centrilobular necrosis mdpi.com. Research suggests that the high electron donation capacity of oxyphenbutazone might be related to increased toxicity mdpi.com. In vitro studies using rat liver mitochondria and isolated rat hepatocytes have indicated that diphenylamine, a structure common in some NSAIDs, can uncouple oxidative phosphorylation, decrease hepatic ATP content, and induce hepatocyte injury researchgate.net.

Comparative studies have also touched upon the gastrointestinal toxicity of NSAIDs. While oxyphenbutazone's specific comparative gastrointestinal toxicity data in relation to other NSAIDs in controlled studies is not extensively detailed in the provided search results, the broader class of NSAIDs, including pyrazolidine derivatives like phenylbutazone, is known to cause gastrointestinal issues ranging from mucosal injuries to ulcers and complications like bleeding or perforations nih.govchiro.org. The mechanism involves the inhibition of prostaglandin synthesis, which are crucial for maintaining the integrity of the gastrointestinal mucosa nih.gov.

Nephrotoxicity is another area of comparative study for NSAIDs. NSAIDs, in general, are associated with kidney damage, including acute kidney injury, tubulointerstitial nephritis, and chronic kidney disease nih.govresearchgate.net. This is linked to the inhibition of cyclooxygenase (COX) enzymes, which affects the production of prostaglandins vital for maintaining renal blood flow and function nih.govresearchgate.net. While direct comparative studies specifically highlighting oxyphenbutazone's nephrotoxicity against a range of other NSAIDs were not prominently found, the pyrazolidine class, including phenylbutazone, has been associated with nephritis and chronic renal injury mdpi.com.

Theoretical studies exploring the toxicity mechanisms of phenylbutazone derivatives have also been conducted. For instance, computational analysis suggests that the high electron donation capacity of oxyphenbutazone may be linked to its increased toxicity mdpi.com. This research utilizes methods like calculating ionization potential and nucleophilicity values to predict toxicity related to electron transfer processes mdpi.com.

Comparative pharmacokinetic studies in animals have provided insights into the metabolic fate of oxyphenbutazone relative to phenylbutazone. In goats, the concentration of oxyphenbutazone in plasma was found to be low, with the ratio of the areas under the curve (AUC) of oxyphenbutazone to phenylbutazone being approximately 0.02:1 after both intravenous and oral administration researchgate.net. In horses, oxyphenbutazone has been shown to inhibit the metabolism of phenylbutazone, potentially explaining dose-dependent kinetics observed for the parent drug in this species uky.edu.

While comprehensive, direct comparative toxicity data in humans across a wide range of NSAIDs and pyrazolidinediones specifically for oxyphenbutazone in a tabular format is limited in the provided search results, the information available highlights that oxyphenbutazone, similar to its parent compound phenylbutazone, carries significant toxicity risks, particularly concerning the liver and potentially the kidneys and gastrointestinal tract, with some theoretical studies suggesting links between its electronic properties and toxicity mdpi.comresearchgate.net.

| Compound | Class | Associated Toxicities (General Class/Specific if noted for compound) | Notes |

| Oxyphenbutazone | Pyrazolidinedione | Hepatotoxicity, potential Nephrotoxicity, potential GI toxicity | Metabolite of Phenylbutazone; withdrawn from market due to toxicity. nih.govmdpi.comresearchgate.net |

| Phenylbutazone | Pyrazolidinedione | Hepatotoxicity, Nephrotoxicity, GI toxicity, Blood dyscrasias | Parent compound of Oxyphenbutazone; known for significant toxicity. mdpi.comresearchgate.netwikipedia.orgcfsre.org |

| NSAIDs (General) | NSAID | GI toxicity (ulcers, bleeding), Nephrotoxicity, Hepatotoxicity | Class includes various compounds with differing toxicity profiles. nih.govnih.govresearchgate.net |

| Study Focus | Compounds Compared (Examples) | Key Findings (Related to Toxicity) | Source |

| Hepatotoxicity Mechanisms (In vitro/Theoretical) | Phenylbutazone, Oxyphenbutazone, others | High electron donation capacity of oxyphenbutazone potentially linked to increased toxicity; Diphenylamine structure implicated. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Comparative Pharmacokinetics (Goats) | Phenylbutazone, Oxyphenbutazone | Low plasma concentration of oxyphenbutazone relative to phenylbutazone. | researchgate.net |

| Comparative Pharmacokinetics (Horses) | Phenylbutazone, Oxyphenbutazone | Oxyphenbutazone can inhibit phenylbutazone metabolism. | uky.edu |

Drug Interactions and Pharmacodynamic Modulations

Interactions with Anticoagulants

Concomitant use of oxyphenbutazone with anticoagulants, such as warfarin (B611796) and other coumarin (B35378) derivatives, can significantly increase the risk of bleeding and hemorrhage. patsnap.comwikipedia.orgdrugbank.comsctimst.ac.in This interaction is potentially fatal and necessitates close monitoring of coagulation parameters, such as prothrombin time (PT) or international normalized ratio (INR), when these drugs are used together. nih.govwikipedia.orgsctimst.ac.in The enhanced anticoagulant effect is believed to be due, in part, to the displacement of anticoagulants from plasma protein binding sites by oxyphenbutazone. wikipedia.org

Interactions with Antihypertensive Medications (ACE Inhibitors, Beta-Blockers)

Oxyphenbutazone can reduce the efficacy of various antihypertensive medications, including ACE inhibitors and beta-blockers. patsnap.commedicaldialogues.innih.govbetterhealth.vic.gov.au This interaction may lead to elevated blood pressure. patsnap.com The mechanism is likely related to the inhibition of prostaglandin (B15479496) synthesis by oxyphenbutazone, as prostaglandins (B1171923) play a role in regulating blood pressure and mediating the effects of some antihypertensive drugs. nih.govbetterhealth.vic.gov.au Concurrent use may increase the risk of renal failure, hyperkalemia, and hypertension, particularly with ACE inhibitors. drugbank.comsctimst.ac.in Monitoring blood pressure is crucial during co-administration. sctimst.ac.in

Interactions with Diuretics

The natriuretic and antihypertensive effects of diuretics, particularly loop diuretics like furosemide (B1674285) and thiazide diuretics, can be diminished when taken concurrently with oxyphenbutazone. patsnap.commedicaldialogues.insci-hub.se This can potentially exacerbate conditions such as heart failure and hypertension. patsnap.com The interaction is thought to be due to the inhibition of renal prostaglandin synthesis by oxyphenbutazone, which can affect sodium and water excretion. nih.govbetterhealth.vic.gov.au Monitoring for decreased diuretic effectiveness, hyperkalemia, and changes in blood pressure, weight, and urine output is recommended. sctimst.ac.in

Interactions with Lithium and other Psychiatric Medications

Oxyphenbutazone can affect the levels of certain psychiatric medications, such as lithium. patsnap.commedicaldialogues.in Concurrent use with lithium can lead to increased serum lithium levels, potentially resulting in toxicity. patsnap.comdrugbank.commedicaldialogues.in The mechanism involves the reduction of lithium excretion by oxyphenbutazone. drugbank.com Close monitoring of serum lithium levels is advisable when these drugs are used together. patsnap.com

Interactions with Other NSAIDs and Aspirin (B1665792)

Concomitant use of oxyphenbutazone with other NSAIDs, including aspirin, can increase the risk of gastrointestinal bleeding and ulcers. patsnap.com This is a pharmacodynamic interaction due to the additive inhibitory effects on cyclooxygenase enzymes, which are involved in the protection of the gastrointestinal mucosa. betterhealth.vic.gov.au Combining oxyphenbutazone with aspirin may also lead to a loss of the uricosuric effect of aspirin, potentially increasing serum urate levels. sctimst.ac.in

Influence on Phenylbutazone (B1037) Metabolism

Oxyphenbutazone is an active metabolite of phenylbutazone. nih.govwikipedia.org Studies have shown that oxyphenbutazone can influence the metabolism of its parent compound, phenylbutazone. In horses, for instance, oxyphenbutazone has been observed to increase the plasma half-life of phenylbutazone. avma.orguky.edu This effect is consistent with observations in other species and may contribute to dose-dependent kinetics observed with phenylbutazone. avma.org The concentration of oxyphenbutazone in plasma after phenylbutazone administration is generally low compared to the parent drug. researchgate.netnih.gov

Interactions with Cyclodextrins in Aqueous and Solid States

Interactions between oxyphenbutazone and cyclodextrins, such as beta-cyclodextrin (B164692) and gamma-cyclodextrin (B1674603), have been investigated in both aqueous medium and the solid state. nih.govresearchgate.netresearchgate.netsigmaaldrich.com Oxyphenbutazone can form inclusion compounds with both beta- and gamma-cyclodextrins in an aqueous environment. nih.govresearchgate.netresearchgate.net However, in the solid state, the formation of an inclusion compound appears to be dependent on the specific cyclodextrin (B1172386) and the preparation method. For example, studies using the kneading method have shown the formation of an inclusion compound with gamma-cyclodextrin but not with beta-cyclodextrin in the solid state. nih.govresearchgate.netresearchgate.net Techniques such as differential scanning calorimetry, hot stage microscopy, thermogravimetric analysis, and X-ray diffraction powder are used to characterize these interactions in the solid state. nih.govresearchgate.netresearchgate.net

Interactions with Methotrexate (B535133)

Oxyphenbutazone has been shown to interact with methotrexate. The serum concentration of methotrexate can be increased when it is combined with oxyphenbutazone drugbank.commedindia.net. This interaction is of clinical significance because methotrexate has a narrow therapeutic window, and elevated serum concentrations can lead to increased toxicity nih.gov. Older pyrazole (B372694) compounds, including oxyphenbutazone, are considered more prone to pharmacokinetic interactions compared to newer NSAIDs nih.gov.

Modulation of Enzyme Activity (e.g., Organic Anion Transporter 1 (OAT1))

Oxyphenbutazone is known to act as an inhibitor of Organic Anion Transporter 1 (OAT1) caymanchem.comrcsb.orgcaymanchem.com. OAT1, also known as SLC22A6, is a transmembrane protein belonging to the solute carrier 22 family rcsb.orgbibliotekanauki.pl. It is primarily located on the basolateral membrane of renal proximal tubule epithelial cells and plays a crucial role in the renal secretion of a wide variety of organic anions, including many drugs and endogenous substances bibliotekanauki.plresearchgate.net.

Inhibition of OAT1 by compounds like oxyphenbutazone can affect the transport of its substrates bibliotekanauki.pl. Research has demonstrated that oxyphenbutazone inhibits OAT1 with a reported inhibition constant (Ki) of 32 µM caymanchem.comcaymanchem.com. This modulation of OAT1 activity by oxyphenbutazone can impact the renal clearance of drugs that are substrates of this transporter, potentially leading to increased systemic exposure and altered pharmacological effects or toxicity of co-administered medications bibliotekanauki.pl.

Below is a data table summarizing the interaction with OAT1:

| Compound | Target Enzyme/Transporter | Type of Modulation | Ki (µM) |

| Oxyphenbutazone | Organic Anion Transporter 1 (OAT1) | Inhibitor | 32 |

Therapeutic Applications and Efficacy Research Historical and Novel

Anti-inflammatory Efficacy in Arthritic Conditions

Oxyphenbutazone was widely regarded for its pronounced anti-inflammatory effects, which became the cornerstone of its therapeutic use, especially in treating arthritic conditions. researchgate.net

| Clinical Trial | Condition | Treatment Group | Efficacy Outcome | Source |

|---|---|---|---|---|

| Double-Blind Comparative Study | Rheumatoid Disorders | Oxyphenbutazone | 34% reduction in global symptom scores over 21 days | nih.gov |

Osteoarthritis

Oxyphenbutazone has been historically included in therapeutic regimens for osteoarthritis to alleviate pain and inflammation. apollopharmacy.in The anti-inflammatory and analgesic properties of the drug were applied to manage the symptoms of this degenerative joint disease, aiming to reduce swelling and improve patient comfort. apollopharmacy.in

Gout

Historically, oxyphenbutazone was used as a gout suppressant to manage the acute pain, swelling, and stiffness associated with gouty arthritis. nih.gov Its anti-inflammatory action was directed at reducing the intense joint inflammation triggered by the deposition of monosodium urate crystals. nih.govmdpi.com While effective in its time, its use for gout has been largely superseded by newer agents with different mechanisms of action, such as xanthine (B1682287) oxidase inhibitors and other modern anti-inflammatory drugs. hcplive.comhopkinsarthritis.org

Analgesic Efficacy in Pain Management

Beyond its anti-inflammatory effects in arthritis, oxyphenbutazone was recognized for its significant analgesic properties in a broader context of pain management. researchgate.net It was employed to alleviate mild to moderate pain stemming from various conditions. apollopharmacy.in For instance, research in ophthalmic practice compared a combination of oxyphenbutazone and analgin against an ibuprofen (B1674241) and paracetamol combination for managing pain and inflammation, highlighting its application as a potent pain reliever. nih.gov The fundamental action of reducing prostaglandin (B15479496) production contributes directly to its ability to alleviate pain. patsnap.com

Antipyretic Effects

Oxyphenbutazone was recognized for its significant antipyretic, or fever-reducing, properties. nih.gov As a pyrazolone (B3327878) derivative, it belongs to a class of compounds that includes other agents known for their effects on body temperature. mdedge.com The mechanism of action for the antipyretic effects of NSAIDs like oxyphenbutazone is generally understood to involve the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923). medicalnewstoday.com Prostaglandins, particularly PGE₂, are key mediators in elevating the hypothalamic set point for body temperature during fever. nih.gov By blocking their production, oxyphenbutazone could effectively reduce fever. nih.gov Despite its recognized antipyretic capabilities, specific clinical trials detailing the quantitative efficacy of oxyphenbutazone for fever reduction are not extensively covered in recent literature, largely due to its discontinuation for general use.

Treatment of Musculoskeletal Injuries

Oxyphenbutazone was widely employed in the management of pain and inflammation associated with various musculoskeletal and soft tissue injuries. Its efficacy in these conditions has been evaluated in several clinical contexts, including athletic injuries, bursitis, and tendonitis. nih.govverywellhealth.com

A significant area of its application was in sports medicine for the treatment of acute soft tissue injuries such as sprains and strains. nih.gov Research from the era of its use indicates its role in managing pain and inflammation related to athletic activities. nih.gov

Furthermore, its effectiveness was formally compared with other anti-inflammatory agents. In a double-blind clinical trial involving 96 patients with acute tendinitis or bursitis, oxyphenbutazone was found to be equally effective as the comparator drug, fentiazac, in relieving key symptoms over a seven-day treatment period. Both drugs demonstrated comparable efficacy in reducing night pain, pain on movement, and swelling. nih.gov

Table 1: Comparison of Fentiazac and Oxyphenbutazone in Acute Tendinitis and Bursitis

| Outcome Measure | Fentiazac Efficacy | Oxyphenbutazone Efficacy |

|---|---|---|

| Night Pain Relief | Effective | Equally Effective |

| Pain on Movement Relief | Effective | Equally Effective |

Efficacy in Superficial Thrombophlebitis

Superficial thrombophlebitis, an inflammatory condition of a superficial vein due to a blood clot, was another condition where oxyphenbutazone's anti-inflammatory effects were utilized. Treatment for this condition aims to alleviate local symptoms and prevent complications such as clot extension. nih.gov

Efficacy in Acute Ureteral Stone Disease